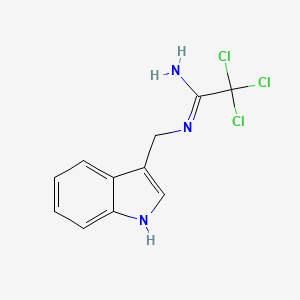

N-(3-indolylmethyl) trichloroacetamidine

説明

N-(3-Indolylmethyl) trichloroacetamidine is a specialized organic compound featuring an indole core substituted at the 3-position with a methyl group linked to a trichloroacetamidine moiety. This structure confers unique reactivity, particularly in heterocyclic synthesis. For instance, trichloroacetamidine derivatives are known to react with Vilsmeier–Haack reagents to form 1,3-diaza-1,3-butadienes, which serve as intermediates for synthesizing quinazolines and other heterocycles . The trichloroacetamidine group enhances electrophilicity, enabling participation in cycloaddition and alkylation reactions, distinguishing it from simpler acetamide or formamide derivatives.

特性

分子式 |

C11H10Cl3N3 |

|---|---|

分子量 |

290.6 g/mol |

IUPAC名 |

2,2,2-trichloro-N'-(1H-indol-3-ylmethyl)ethanimidamide |

InChI |

InChI=1S/C11H10Cl3N3/c12-11(13,14)10(15)17-6-7-5-16-9-4-2-1-3-8(7)9/h1-5,16H,6H2,(H2,15,17) |

InChIキー |

GAGPMMPKTGNUBI-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=CN2)CN=C(C(Cl)(Cl)Cl)N |

製品の起源 |

United States |

類似化合物との比較

N-(3-Indolylmethyl) Acetamide

Synthesis: Rapid synthesis via the Leuckart reaction using acetamide as a solvent yields N-(3-indolylmethyl) acetamide in 40% yield within 6 minutes . This method avoids complex purification, relying on recrystallization for isolation. Key Differences: The absence of electron-withdrawing chlorine atoms reduces electrophilicity compared to trichloroacetamidine, limiting its utility in reactions requiring strong electrophiles.

N-(3-Indolylmethyl)-N-Methylformamide

Synthesis: A modified rapid synthesis achieves 39.8% yield in 10 minutes, producing N-(3-indolylmethyl)-N-methylformamide as the primary product . Applications: No specific applications are noted, but the N-methyl group may enhance solubility or stability compared to non-methylated analogs. Key Differences: The formamide group lacks the trichloromethyl substituent, reducing steric and electronic effects critical for intermediate-driven syntheses.

Comparative Data Table

Research Findings and Implications

- Synthetic Efficiency : Acetamide and formamide derivatives achieve higher yields (>39%) in rapid syntheses compared to trichloroacetamidine-based methods, which prioritize reactivity over yield .

- Reactivity Profile : The trichloromethyl group in N-(3-indolylmethyl) trichloroacetamidine enhances electrophilicity, making it superior for constructing complex heterocycles like quinazolines .

- Purification Challenges : Trichloroacetamidine derivatives may require advanced purification techniques (e.g., chromatography) due to their reactivity, whereas acetamides are isolable via recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。